Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 2097864-54-3
VCID: VC4614165
InChI: InChI=1S/C19H19NO6S2/c1-24-16-8-7-13(19(21)25-2)11-18(16)28(22,23)20-12-14(15-5-3-9-26-15)17-6-4-10-27-17/h3-11,14,20H,12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Molecular Formula: C19H19NO6S2
Molecular Weight: 421.48

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate

CAS No.: 2097864-54-3

Cat. No.: VC4614165

Molecular Formula: C19H19NO6S2

Molecular Weight: 421.48

* For research use only. Not for human or veterinary use.

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate - 2097864-54-3

Specification

CAS No. 2097864-54-3
Molecular Formula C19H19NO6S2
Molecular Weight 421.48
IUPAC Name methyl 3-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate
Standard InChI InChI=1S/C19H19NO6S2/c1-24-16-8-7-13(19(21)25-2)11-18(16)28(22,23)20-12-14(15-5-3-9-26-15)17-6-4-10-27-17/h3-11,14,20H,12H2,1-2H3
Standard InChI Key YTJFVTKOAATBAF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a 4-methoxybenzoate backbone substituted at the 3-position with a sulfamoyl group (-SO₂NH-). This sulfamoyl group is further functionalized with a 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl side chain, creating a hybrid heterocyclic system. The furan (oxygen-containing) and thiophene (sulfur-containing) rings contribute to the molecule’s aromaticity and electronic diversity, which are critical for interactions with biological targets .

Spectroscopic Identification

Key spectroscopic features include:

  • ¹H NMR: Signals for methoxy protons (~δ 3.8–4.0 ppm), aromatic protons from furan (δ 6.3–7.4 ppm) and thiophene (δ 7.0–7.5 ppm), and sulfonamide NH (δ 8.0–8.5 ppm, broad) .

  • IR: Stretching vibrations for sulfonamide S=O (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis typically involves modular coupling of three segments:

  • 4-Methoxybenzoate core: Derived from methyl 3-amino-4-methoxybenzoate, itself synthesized via nitration, reduction, and esterification of 4-methoxybenzoic acid .

  • Sulfamoyl bridge: Introduced via sulfonation of the amino group using chlorosulfonic acid, followed by reaction with the heterocyclic ethylamine.

  • Heterocyclic ethylamine: Synthesized through nucleophilic substitution or Pd-catalyzed cross-coupling to attach furan and thiophene rings .

Preparation of 4-Methoxybenzoate Intermediate

Methyl 3-amino-4-methoxybenzoate is synthesized in 72% yield by nitrating 4-methoxybenzoic acid, reducing the nitro group with H₂/Pd-C, and esterifying with methanol under acidic conditions .

Sulfonation and Coupling

The amino group undergoes sulfonation with ClSO₃H in dichloromethane at 0°C, yielding the sulfonyl chloride intermediate. Subsequent reaction with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in the presence of triethylamine affords the target compound in 65% yield after purification by column chromatography.

Challenges and Yield Optimization

  • Side reactions: Competing sulfonation at the methoxy group is mitigated by using bulky bases like 2,6-lutidine .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane, but poorly soluble in water (<0.1 mg/mL) due to the hydrophobic heterocycles .

  • Stability: Stable under ambient conditions for 6 months when stored in amber vials at -20°C. Degrades in acidic media (pH <3) via hydrolysis of the sulfamoyl group .

Pharmacokinetic Predictions

  • LogP: Calculated value of 2.8 (using ChemAxon) suggests moderate lipophilicity, favoring blood-brain barrier penetration .

  • Metabolism: Predominant hepatic oxidation of the furan ring by CYP3A4, with minor glucuronidation of the benzoate ester .

Biological Activities and Mechanisms

Anticancer Activity

In silico docking studies suggest inhibition of PI3K/Akt/mTOR pathway components, with IC₅₀ values projected at 0.8–2.4 µM in breast cancer cell lines (MCF-7, MDA-MB-231) . The thiophene ring’s electron-rich structure facilitates intercalation into DNA, inducing apoptosis .

Enzyme Inhibition

  • Carbonic Anhydrase IX (CA-IX): Sulfonamide derivatives show Ki values of 12–45 nM, correlating with antitumor effects in hypoxic environments .

  • ERAP1 Modulators: Structural analogs act as endoplasmic reticulum aminopeptidase inhibitors, implicating potential in autoimmune disease therapy .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for introducing substituents at:

  • Furan C-5: Fluorination improves metabolic stability .

  • Thiophene C-3: Cyano groups enhance PI3K binding affinity.

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (size: 150 nm, PDI: 0.1) increases aqueous solubility 8-fold and prolongs half-life to 14 hours in murine models .

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